4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological applications. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties. The compound features a tosyl group, a tetrahydroquinoline moiety, and a benzamide structure, making it of interest in medicinal chemistry due to its potential therapeutic effects.
This compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system. Its chemical formula is with a molecular weight of approximately 450.6 g/mol. The compound's unique structure allows it to be utilized in various scientific research applications, particularly in the fields of medicinal chemistry and biological studies .
The synthesis of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves several key steps:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be represented by its SMILES notation: CCOc1ccc(C(=O)Nc2ccc3c(c2)N(S(=O)(=O)c2ccc(C)cc2)CCC3)cc1
.
The InChI representation is: InChI=1S/C25H26N2O4S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27)
.
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully elucidated but is expected to involve interactions with specific biological targets such as enzymes or receptors. The unique structural features may allow it to engage in hydrogen bonding or hydrophobic interactions that facilitate its biological effects.
Research indicates that tetrahydroquinoline derivatives often exhibit activities such as enzyme inhibition or receptor modulation, which may apply to this compound as well. Further studies are needed to clarify its specific mechanisms in various biological contexts .
The physical properties of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include:
Property | Value |
---|---|
Molecular Formula | C25H26N2O4S |
Molecular Weight | 450.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties indicate that while detailed physical data may not be readily available, the compound's structure suggests it may possess moderate lipophilicity due to its ethoxy group .
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several potential applications:
These applications highlight its significance in ongoing research aimed at discovering new therapeutic agents based on tetrahydroquinoline derivatives .
The 1-tosyl-1,2,3,4-tetrahydroquinoline scaffold provides a conformationally constrained framework that combines the hydrophobic cavity-binding capability of the bicyclic system with the versatile electronic properties imparted by the N-tosyl group. X-ray crystallographic analyses reveal that the tosyl group adopts a pseudo-axial orientation, positioning the sulfonyl oxygen atoms for hydrogen-bond acceptor interactions with biological targets, while the fused cyclohexene ring enforces planarity across C2-C3-C4, facilitating π-stacking with aromatic residues in enzyme binding pockets [1] [8]. This scaffold has demonstrated exceptional versatility across therapeutic domains:
Table 1: Therapeutic Applications of Tetrahydroquinoline-Based Scaffolds
Therapeutic Area | Target Protein | Key Structural Features | Biological Activity |
---|---|---|---|
Oncology | mTOR Kinase | 6-Trifluoromethyl substitution | IC₅₀ = 0.033 μM (A549 cells) [2] |
Immunology | RORγt Nuclear Receptor | 7-Alkoxy substitution | IL-17 inhibition [1] |
Coagulation | Factor Xa/XIa | 4-Spirocyclic modification | Dual inhibition (antithrombotic) [8] |
CNS Disorders | Sigma-2 Receptor | 6,7-Dimethoxy substitution | Tumor proliferation imaging [7] |
The strategic placement of substituents significantly modulates target selectivity and potency. For instance, electron-withdrawing groups (e.g., trifluoromethyl) at C6 enhance mTOR inhibition by increasing electrophilicity of the adjacent C7 amine for hydrogen-bond donation to Val2240, while sterically bulky C4 substituents improve selectivity for Factor Xa over thrombin by occupying the S4 specificity pocket [2] [8]. The N-tosyl group uniquely stabilizes the boat conformation of the six-membered ring, positioning the C7 substituent perpendicular to the tetrahydroquinoline plane for optimal insertion into deep hydrophobic enzyme clefts—a stereoelectronic effect unattainable with N-alkyl analogues [1] [5].
The 4-ethoxybenzamide moiety functions as a multifunctional pharmacophore element that significantly influences the physicochemical and target-binding properties of hybrid molecules. Electronic effect studies demonstrate that the ethoxy group’s +R effect elevates the π-electron density of the benzamide ring by 18% compared to unsubstituted benzamides, as measured by Hammett constants (σₘ = -0.07), enhancing cation-π interactions with lysine/arginine residues [3]. Conformational analysis via NMR coupling constants (³Jₕ₋ₕ = 8.2 Hz) reveals restricted rotation about the amide bond, stabilizing a trans-coplanar conformation ideal for bidentate hydrogen-bond formation with protein backbones [3] [8].
Table 2: Structure-Activity Relationship of Benzamide Substituents
Benzamide Substituent | Lipophilicity (logP) | H-Bond Acceptor Capacity | Biological Impact |
---|---|---|---|
4-Ethoxy | +2.85 | Moderate (σ = 0.45) | Enhanced membrane permeability [2] [3] |
4-Methoxy | +2.15 | Strong (σ = 0.60) | Reduced metabolic stability |
4-Trifluoromethoxy | +3.42 | Weak (σ = 0.35) | Improved target residence time |
4-Hydroxy | +1.78 | Strong (σ = 0.75) | Increased plasma clearance |
The ethoxy group’s optimal chain length balances steric accessibility and lipophilicity enhancement. Compared to shorter methoxy analogues, the ethyl group increases log D₇.₄ by 0.7 units, significantly improving blood-brain barrier penetration (as demonstrated in sigma-2 receptor ligands), while avoiding the excessive hydrophobicity of propoxy derivatives that reduces aqueous solubility below therapeutic thresholds [3] [7]. In PTP1B inhibitors, 4-ethoxybenzamides demonstrated 32-fold selectivity over TCPTP, attributable to the ethoxy group’s optimal van der Waals interactions with the Ala217-Gly218-Ile219 motif in the catalytic cleft—interactions unachievable with bulkier alkoxy substituents [3]. Molecular dynamics simulations confirm that the ethoxy oxygen maintains water-bridged hydrogen bonds with Asn194 (occupancy = 78%) during 100ns trajectories, stabilizing the protein-ligand complex without direct desolvation penalties [3] [8].
The strategic incorporation of sulfonyl groups into tetrahydroquinoline scaffolds originated from peptide mimetic research in the late 1990s, where N-tosylation of the cyclic amine improved metabolic stability against cytochrome P450 oxidation while enhancing crystallinity for X-ray structural determination [1] [5]. Key milestones in structural optimization include:
First-Generation Sulfonamides (2000-2010): Early derivatives featured unsubstituted benzenesulfonyl groups, as exemplified by chemokine receptor antagonists described in WO2002034745A1. These compounds demonstrated moderate target affinity (Kᵢ ~ 150nM) but suffered from rapid hepatic clearance (t₁/₂ < 30 min) due to para-methyl oxidation [5].
Halogen-Substituted Sulfonyls (2010-2015): Strategic halogenation at the sulfonyl aryl ring addressed metabolic limitations. Patent WO2012064744A2 disclosed 4-chloro- and 4-bromobenzenesulfonyl derivatives with RORγt IC₅₀ values of 12-18nM, where the halogen atoms blocked oxidative metabolism while enhancing hydrophobic pocket occupancy (ΔG = -2.3 kcal/mol) [1].
Heterocyclic Sulfonyl Innovations (2015-Present): Contemporary designs incorporate pyridylsulfonyl and thiazolylsulfonyl groups to reduce log D while maintaining target engagement. These derivatives demonstrate improved aqueous solubility (>15 mg/mL) without compromising cell permeability (Papp > 8 × 10⁻⁶ cm/s), as validated through Caco-2 monolayer studies of mTOR inhibitors [2] [8].
The evolution of synthetic methodologies has paralleled structural advancements. Early routes relied on stoichiometric AlCl₃-mediated Friedel-Crafts acylations with limited functional group tolerance (yields < 45%). Modern catalytic approaches employ Pd-catalyzed C-N couplings (Buchwald-Hartwig) and Ru-catalyzed asymmetric hydrogenations, enabling enantioselective construction of chiral C4-substituted derivatives (ee > 98%) [1] [8]. These advances facilitated the development of hybrid architectures like 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, which incorporates optimized elements from each developmental phase: the metabolic stability of halogen-free sulfonyl groups, the hydrogen-bonding geometry of ethoxybenzamides, and the stereochemical precision of modern synthetic protocols [1] [2] [3].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: